Target Potency: Sub-40 nM IC50 and Low-Nanomolar Ki for Human Thymidine Phosphorylase
Tipiracil hydrochloride demonstrates highly potent and competitive inhibition of human placental thymidine phosphorylase. It achieves an IC50 of 35 nM and a Ki of 17-20 nM, values that are consistent across multiple assay platforms [1]. In contrast, the comparator 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, a representative early-generation TPase inhibitor, exhibits a significantly lower potency with an IC50 of 6,800 nM and a Ki of 2,600 nM . This represents a quantified >194-fold difference in inhibitory potency, confirming tipiracil's substantially higher efficacy as a TPase inhibitor.
| Evidence Dimension | Inhibitory potency (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50: 35 nM; Ki: 17-20 nM |
| Comparator Or Baseline | 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione: IC50: 6,800 nM; Ki: 2,600 nM |
| Quantified Difference | >194-fold difference in potency (based on IC50: 6800/35 = 194.3) |
| Conditions | Human placental thymidine phosphorylase; enzyme inhibition assays |
Why This Matters
This ensures procurement of a compound with a defined, high level of target engagement necessary for reliable enzyme inhibition studies and for achieving the precise pharmacodynamic effect required in TAS-102 formulations.
- [1] Bertin Bioreagent. (2024). Tipiracil (hydrochloride) - Biochemicals - CAT N°: 23319. Retrieved from https://bertin-bioreagent.cvmh.fr/tipiracil-hydrochloride/ View Source
